

1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Cat. No.: B1524397

[Get Quote](#)

An In-Depth Technical Guide to **1-Bromo-4-methoxy-2-methyl-5-nitrobenzene**: Synthesis, Properties, and Applications

Introduction

1-Bromo-4-methoxy-2-methyl-5-nitrobenzene is a substituted nitroaromatic compound that serves as a highly functionalized and versatile building block in organic synthesis. Its unique arrangement of bromo, methoxy, methyl, and nitro groups on a benzene scaffold offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, and an exploration of its potential applications, particularly for professionals in research, and drug development. The strategic placement of an ortho-methyl group, a para-methoxy group, and a nitro group relative to the bromine atom allows for nuanced control over reactivity and imparts specific electronic and steric properties, making it a valuable intermediate for constructing complex molecular architectures.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The fundamental identifiers and properties of **1-Bromo-4-methoxy-2-methyl-5-nitrobenzene** are summarized below.

Table 1: Core Identifiers for **1-Bromo-4-methoxy-2-methyl-5-nitrobenzene**

Identifier	Value	Reference
CAS Number	89978-56-3	[1]
Molecular Formula	C ₈ H ₈ BrNO ₃	[1]
Molecular Weight	246.06 g/mol	[1]
Canonical SMILES	CC1=C(C=C(C(=C1)OC)Br)-- INVALID-LINK--[O-]	
InChIKey	Not readily available	

Chemical Structure:

Caption: 2D Structure of **1-Bromo-4-methoxy-2-methyl-5-nitrobenzene**

Table 2: Physicochemical Properties

Property	Value	Notes
Topological Polar Surface Area	55 Å ²	[1]
Hydrogen Bond Acceptor Count	3	[1]
Complexity	194	[1]
Heavy Atom Count	13	[1]

Synthesis and Mechanistic Rationale

The synthesis of **1-Bromo-4-methoxy-2-methyl-5-nitrobenzene** is typically achieved via electrophilic aromatic substitution, specifically the nitration of the precursor, 1-Bromo-4-methoxy-2-methylbenzene. The existing substituents on the benzene ring direct the position of the incoming nitro group.

Caption: Proposed synthetic workflow for **1-Bromo-4-methoxy-2-methyl-5-nitrobenzene**.

Experimental Protocol: Synthesis via Nitration

This protocol is based on established methodologies for the nitration of substituted bromobenzenes.[\[2\]](#)[\[3\]](#)

Materials:

- 1-Bromo-4-methoxy-2-methylbenzene (CAS: 27060-75-9)
- Concentrated Sulfuric Acid (98%)
- Fuming Nitric Acid ($\geq 90\%$)
- Ice
- Deionized Water
- Ethanol (for recrystallization)
- Three-necked round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Buchner funnel.

Procedure:

- Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1-Bromo-4-methoxy-2-methylbenzene (e.g., 10.0 g, ~ 49.7 mmol).
- Acidic Medium Preparation: Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated sulfuric acid (30 mL) to the flask while stirring, ensuring the temperature does not exceed 10 °C.
- Nitration: Once the mixture is homogenous and cooled to 0-5 °C, begin the dropwise addition of fuming nitric acid (5 mL) from the dropping funnel. The rate of addition must be carefully controlled to maintain the internal temperature below 5 °C.
 - Causality Insight: The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is the active nitrating agent. Maintaining a

low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

- **Reaction Progression:** After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
- **Quenching and Precipitation:** Carefully pour the reaction mixture onto a beaker containing crushed ice (~200 g) with vigorous stirring. The crude product will precipitate as a solid.
 - **Trustworthiness Principle:** This quenching step is self-validating. The insolubility of the organic product in the aqueous acidic medium ensures its separation, and the large volume of ice dissipates the heat from the acid dilution, ensuring a safe workup.
- **Isolation:** Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid. Dry the purified product under vacuum.

Applications in Research and Drug Development

Substituted nitrobenzenes are foundational intermediates in the synthesis of pharmaceuticals and other fine chemicals. The specific functionalities of **1-Bromo-4-methoxy-2-methyl-5-nitrobenzene** make it a strategic precursor.

- **Pharmaceutical Synthesis:** The true value of this molecule lies in its capacity for sequential, selective transformations.
 - **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amine (-NH₂). This transformation is a cornerstone of pharmaceutical synthesis, as the resulting aniline derivative is a precursor to a vast array of bioactive scaffolds, including kinase inhibitors, GPCR ligands, and anti-infective agents.^[4]

- Cross-Coupling Reactions: The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[5] This allows for the introduction of diverse substituents, enabling the construction of complex molecular libraries for drug discovery.[4][5]
- Agrochemical Development: Similar to pharmaceuticals, the synthesis of advanced herbicides, fungicides, and pesticides often relies on functionalized aromatic cores. The structural motifs accessible from this compound can be tailored to interact with specific biological targets in pests or weeds.[4][5]

Spectroscopic Characterization

While a specific spectrum for this compound is not provided in the search results, its structure allows for the prediction of key ^1H NMR signals that would be used for its identification:

- Aromatic Protons: Two singlets in the aromatic region, each integrating to 1H.
- Methoxy Protons: A singlet around 3.8-4.0 ppm, integrating to 3H.
- Methyl Protons: A singlet around 2.2-2.5 ppm, integrating to 3H.

Further characterization would involve ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm the molecular weight and fragmentation pattern.

Safety and Handling

Specific GHS and hazard data for **1-Bromo-4-methoxy-2-methyl-5-nitrobenzene** is not readily available.[1] However, as a nitroaromatic compound, it should be handled with appropriate caution.

- General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Toxicity: Aromatic nitro compounds are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.
- Stability: Avoid exposure to high heat or strong reducing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-bromo-5-fluoro-2-methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. nbino.com [nbino.com]
- 5. nbino.com [nbino.com]
- To cite this document: BenchChem. [1-Bromo-4-methoxy-2-methyl-5-nitrobenzene CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1524397#1-bromo-4-methoxy-2-methyl-5-nitrobenzene-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com